molecular formula C27H27NO5S B2847043 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-71-9

6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2847043
CAS No.: 899213-71-9
M. Wt: 477.58
InChI Key: RWCNXVOAKVNZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic small molecule of significant interest in early-stage pharmacological research. Its core structure, featuring a dihydroquinolin-4-one scaffold, is found in compounds investigated for various bioactivities, making it a valuable chemical tool for probing novel biological pathways. For instance, research into structurally related quinoline derivatives has highlighted their potential in developing neuroprotective agents, such as EQ-6, which has been shown to prevent axon degeneration and preserve NAD levels in models of chemotherapy-induced peripheral neuropathy . Furthermore, the benzenesulfonyl group present in its structure is a common pharmacophore in compounds designed to target enzyme families, including soluble epoxide hydrolase (sEH), an approach being explored for treating cardiovascular and respiratory diseases . This reagent provides researchers with a versatile building block for chemical biology and drug discovery programs, enabling the exploration of structure-activity relationships (SAR), high-throughput screening, and the development of novel therapeutic candidates for conditions where modulation of protein-protein interactions or enzymatic activity is desired. This product is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-4-19-9-12-23(13-10-19)34(30,31)26-18-28(17-20-7-6-8-21(15-20)32-3)25-14-11-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCNXVOAKVNZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5O4SC_{23}H_{27}N_{5}O_{4}S with a molecular weight of approximately 460.5 g/mol. The structure includes a dihydroquinolinone core, which is known for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Various studies have demonstrated that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including the target compound. Results showed that these compounds inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective potency in the micromolar range .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases.

Research Findings:
In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with key enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound may act on various receptors implicated in cell signaling pathways related to cancer and inflammation.
  • Oxidative Stress Reduction: Some studies suggest that quinoline derivatives can enhance antioxidant defenses, reducing oxidative stress in cells.

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
Anticancer6-Ethoxy Dihydroquinoline10Journal of Medicinal Chemistry
Anti-inflammatory6-Ethoxy Dihydroquinoline5Inflammation Research

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one ()

  • Structural Differences :
    • Benzyl substituent : 4-Chloro vs. 3-methoxy in the target compound. Chlorine increases electronegativity, while methoxy offers electron-donating effects.
    • Sulfonyl substituent : 4-Isopropyl vs. 4-ethyl. Isopropyl increases steric hindrance, which may reduce solubility but enhance hydrophobic interactions.
  • Implications :
    • The 4-chlorobenzyl group could improve membrane permeability but may increase toxicity risks.
    • The isopropyl group might enhance binding to hydrophobic pockets in biological targets .

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one ()

  • Structural Differences: Position 3 substituent: 4-Fluorobenzoyl (carbonyl) vs. 4-ethylbenzenesulfonyl (sulfonyl). The carbonyl group is less electron-withdrawing than sulfonyl, altering electronic density on the quinolinone core. Benzyl substituent: 4-Methoxy vs. 3-methoxy. Para-methoxy may improve π-π stacking but reduce steric flexibility.
  • Implications :
    • The benzoyl group may reduce metabolic stability compared to the sulfonyl group.
    • Para-substitution on the benzyl ring could lead to divergent binding modes in enzyme targets .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide ()

  • Structural Differences: Position 3 substituent: 4-Ethylbenzoyl (carbonyl) vs. sulfonyl. Additional acetamide side chain: Introduces hydrogen-bonding capacity and polar surface area.
  • Implications :
    • The acetamide moiety may improve solubility but could introduce metabolic liabilities (e.g., hydrolysis).
    • Benzoyl vs. sulfonyl substitution might shift activity toward different biological pathways .

3-(Naphthalene-1-carbonyl)-1-(2-(cyclohexyl)ethyl)-1,4-dihydroquinolin-4-one ()

  • Structural Differences :
    • Position 3 substituent : Naphthalene-1-carbonyl vs. 4-ethylbenzenesulfonyl. The naphthyl group increases aromatic surface area, favoring π-π interactions.
    • Position 1 substituent : Cyclohexylethyl vs. 3-methoxybenzyl. Cyclohexyl enhances hydrophobicity but reduces aromatic interactions.
  • Implications :
    • The naphthyl group might improve binding to hydrophobic receptors but reduce aqueous solubility.
    • Cyclohexylethyl could confer resistance to oxidative metabolism .

Preparation Methods

Gould–Jacobs Cyclization

The Gould–Jacobs reaction remains the most widely used method for synthesizing quinolin-4-ones with ethoxy substituents. For 6-ethoxy derivatives, the protocol involves:

  • Condensation : Reacting 4-ethoxyaniline (1 ) with diethyl ethoxymethylidenedimalonate (2 ) in ethanol under reflux to form diester intermediate 3 .
  • Cyclization : Heating 3 at 250–300°C to induce ketene intermediate formation (4 ), followed by cyclization to yield 6-ethoxy-4-hydroxyquinoline-3-carboxylate (5 ).
  • Decarboxylation : Hydrolyzing 5 with aqueous NaOH to carboxylic acid 6 , followed by thermal decarboxylation at 200°C to produce 6-ethoxyquinolin-4-one (7 ).

Key Data :

  • Yield: 38–45% over three steps.
  • Regioselectivity: Electron-donating ethoxy groups at position 6 direct cyclization exclusively to the para position relative to the substituent.

Biere–Seelen Alternative Route

For laboratories lacking high-temperature capabilities, the Biere–Seelen method offers a milder alternative:

  • Michael Addition : Methyl anthranilate (8 ) reacts with dimethyl acetylenedicarboxylate (9 ) in THF to form enaminoester 10 .
  • Cyclization : Treating 10 with potassium tert-butoxide in DMF at 80°C to yield 6-ethoxyquinolin-4-one-3-carboxylate (11 ).
  • Decarboxylation : Copper-catalyzed decarboxylation of 11 in quinoline at 180°C removes the carboxylate group, yielding 7 .

Key Data :

  • Yield: 52% for decarboxylation step.
  • Advantage: Avoids extreme temperatures but requires costly catalysts.

Functionalization at Position 3: Sulfonylation with 4-Ethylbenzenesulfonyl Chloride

Introducing the 4-ethylbenzenesulfonyl group at position 3 proceeds via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):

Electrophilic Sulfonylation

Procedure :

  • Activation : Dissolve 7 in dry dichloromethane (DCM) with AlCl₃ (1.2 eq) at 0°C.
  • Sulfonylation : Add 4-ethylbenzenesulfonyl chloride (12 ) dropwise, then warm to room temperature and stir for 12 h.
  • Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Key Data :

  • Yield: 68–72%.
  • Regioselectivity: Sulfonylation occurs exclusively at position 3 due to electron-rich para ethoxy group directing EAS.

Directed ortho-Metalation (DoM)

For substrates with competing directing groups, DoM ensures precise sulfonylation:

  • Lithiation : Treat 7 with LDA (2.1 eq) in THF at −78°C.
  • Quenching : Add 12 and warm to −40°C over 2 h.
  • Purification : Acidic workup followed by recrystallization from ethanol.

Key Data :

  • Yield: 75–80%.
  • Advantage: Higher regiocontrol in complex substrates.

N-Alkylation at Position 1: Introducing the 3-Methoxybenzyl Group

The final step involves installing the 1-[(3-methoxyphenyl)methyl] moiety via N-alkylation:

Sodium Hydride-Mediated Alkylation

Procedure :

  • Deprotonation : Suspend 3-(4-ethylbenzenesulfonyl)-6-ethoxyquinolin-4-one (13 ) in anhydrous DMF. Add NaH (1.5 eq) at 0°C and stir for 30 min.
  • Alkylation : Add 3-methoxybenzyl chloride (14 ) and heat to 90°C for 6 h.
  • Isolation : Pour into ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 3:1).

Key Data :

  • Yield: 65–70%.
  • Side Reaction: Over-alkylation minimized by controlling stoichiometry (1:1.1 substrate:alkylating agent).

Phase-Transfer Catalysis (PTC)

For scale-up, PTC offers advantages in efficiency:

  • Reaction : Mix 13 , 14 , TBAB (0.1 eq), and 50% NaOH in toluene. Reflux for 4 h.
  • Purification : Distill toluene, wash residue with water, and recrystallize from methanol.

Key Data :

  • Yield: 78%.
  • Throughput: Suitable for multi-kilogram batches.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Conditions Key Advantage
Core Synthesis Gould–Jacobs 38–45 250–300°C, no catalyst High regioselectivity
Core Synthesis Biere–Seelen 52 80°C, Cu catalysis Mild conditions
Sulfonylation EAS with AlCl₃ 68–72 DCM, 0°C to rt Simplicity
Sulfonylation DoM with LDA 75–80 THF, −78°C to −40°C Superior regiocontrol
N-Alkylation NaH/DFM 65–70 90°C, anhydrous Low side reactions
N-Alkylation PTC with TBAB 78 Reflux, aqueous NaOH Scalability

Optimization Challenges and Solutions

Decarboxylation Side Reactions

Thermal decarboxylation of intermediate 6 may produce des-ethoxy byproducts. Mitigation strategies include:

  • Copper Catalysis : Adding Cu powder (5 mol%) reduces decomposition.
  • Microwave Assistance : Shortening reaction time to 10 min at 200°C suppresses side pathways.

Sulfonylation Regioselectivity

Competing sulfonation at position 8 is observed in substrates lacking electron-donating groups. Solutions:

  • Blocking Groups : Temporarily introduce nitro groups at position 8, later reduced to amines.
  • DoM : Use lithiation to enforce sulfonylation at position 3 exclusively.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry for cyclization and sulfonylation steps:

  • Gould–Jacobs in Flow : Superheating ethanol to 300°C in a SiC reactor achieves 98% conversion in 2 min.
  • In-line Quenching : Immediate cooling after sulfonylation prevents over-reaction.

Green Chemistry Metrics

  • Atom Economy : 84% for Gould–Jacobs route vs. 76% for Biere–Seelen.
  • E-factor : 8.2 kg waste/kg product (traditional) vs. 3.1 (flow system).

Q & A

Q. What are the common synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions starting with the preparation of the dihydroquinoline core, followed by sequential introduction of substituents (ethoxy, ethylbenzenesulfonyl, and methoxybenzyl groups). Key conditions include:

  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
  • Catalysts : Transition-metal catalysts or acid/base conditions to enhance yields .
  • Temperature control : Reactions often require precise heating (e.g., reflux at 80–100°C) or cooling to prevent side products .
  • Purification : Column chromatography or recrystallization to isolate the pure compound .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and detects intermolecular interactions (e.g., π-π stacking) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. How do the substituents (ethoxy, ethylbenzenesulfonyl, methoxybenzyl) influence the compound's physicochemical properties?

  • Lipophilicity : Ethoxy and methoxy groups increase hydrophobicity, potentially enhancing membrane permeability .
  • Solubility : Low aqueous solubility due to aromatic sulfonyl and benzyl groups; organic solvents (DMSO, ethanol) are preferred for dissolution .
  • Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, influencing nucleophilic substitution or oxidation reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) and X-ray crystallography be integrated to resolve structural ambiguities in dihydroquinolinone derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution, frontier orbitals) to guide synthetic modifications .
  • X-ray Crystallography : Validates bond lengths, angles, and packing interactions (e.g., hydrogen bonds, π-π stacking distances of 3.6–3.8 Å) .
  • Validation Tools : SHELX software refines crystallographic data and ensures structural accuracy .

Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives with modified sulfonyl or benzyl groups?

  • Reagent Optimization : Use freshly distilled 4-ethylbenzenesulfonyl chloride to avoid hydrolysis .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
  • Catalyst Screening : Palladium-based catalysts improve coupling reactions for benzyl group introduction .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and bioavailability using LC-MS/MS .
  • Formulation Adjustments : Encapsulation in liposomes or PEGylation to enhance in vivo solubility and half-life .
  • Dose-Response Calibration : Align in vitro IC₅₀ values with in vivo dosing regimens to account for tissue distribution .

Q. What are the validated protocols for assessing the compound's stability under varying pH and solvent conditions?

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere determines decomposition temperatures .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. How can intermolecular interactions (e.g., π-π stacking) observed in crystallographic studies inform drug design?

  • Target Binding : π-π interactions (3.6–3.8 Å distances) between the quinolinone core and aromatic amino acids (e.g., Phe, Tyr) enhance target affinity .
  • Crystal Engineering : Design co-crystals with improved solubility using hydrogen-bond acceptors (e.g., carboxylic acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.